3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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Overview
Description
3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a versatile compound extensively used in scientific research. Its unique properties make it ideal for various applications, including drug development, materials science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves the nitration of benzoic acid at low temperatures. This process can also produce 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products . Another method involves the nitration of methyl benzoate followed by hydrolysis . Additionally, oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid has been demonstrated .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of nitration and subsequent reactions are likely applied on a larger scale with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, although the presence of both carboxylic acid and nitro functional groups deactivates the ring with respect to these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents onto the aromatic ring, depending on the electrophile used.
Scientific Research Applications
3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: A precursor to 3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID, used in similar applications.
2-Nitrobenzoic acid: Another isomer with different reactivity and applications.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with different positional isomerism.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-13(9-3-2-6-12(8-9)18(22)23)17-15(24)16-11-5-1-4-10(7-11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMQFXWGJQUBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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